Cas no 898415-59-3 (6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- 6-acetyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- AKOS024657952
- F2537-0158
- 898415-59-3
-
- インチ: 1S/C19H21N3O3S2/c1-11-3-5-13(6-4-11)26-10-16(24)21-19-17(18(20)25)14-7-8-22(12(2)23)9-15(14)27-19/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24)
- InChIKey: QOPMQXYYZMDKHS-UHFFFAOYSA-N
- ほほえんだ: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(CSC3=CC=C(C)C=C3)=O)SC1=2
計算された属性
- せいみつぶんしりょう: 403.10243389g/mol
- どういたいしつりょう: 403.10243389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 581
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2537-0158-5μmol |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-2mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-2μmol |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-20μmol |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-3mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-1mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-10mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-4mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-20mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2537-0158-25mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamideに関する追加情報
6-Acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No 898415-59-3, known as 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of heterocyclic compounds and has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications. The molecule's structure is characterized by a thienopyridine ring system fused with a pyridine moiety and substituted with various functional groups such as acetyl and sulfanylacetamido groups. These substituents contribute to the compound's chemical reactivity and biological activity.
Recent studies have highlighted the importance of thienopyridine derivatives in drug discovery. The thienopyridine ring system is known for its ability to act as a scaffold for various bioactive molecules. In the case of 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, the presence of the acetyl group at position 6 and the sulfanylacetamido group at position 2 introduces additional functionality. These groups can potentially enhance the compound's solubility, stability, and interaction with biological targets.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. The use of advanced synthetic techniques has enabled chemists to achieve high yields and purity levels. Researchers have also explored various methods to optimize the synthesis pathway, including microwave-assisted synthesis and catalytic processes. These advancements have made it possible to scale up production for potential commercial applications.
One of the most promising applications of 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide lies in its potential as a lead compound for drug development. Preclinical studies have shown that this compound exhibits significant activity against certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, its ability to inhibit histone deacetylases (HDACs) has been explored in the context of epigenetic therapy for cancer treatment.
In addition to its therapeutic potential, this compound has also been studied for its role in materials science. The thienopyridine ring system is known for its electronic properties, making it a candidate for use in organic electronics. Researchers have investigated its ability to act as a semiconductor material in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). These applications highlight the versatility of thienopyridine derivatives in both medicinal and materials chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinity with various protein targets. These studies have been complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such interdisciplinary approaches have significantly contributed to the optimization of this compound's structure for specific applications.
The environmental impact of synthesizing 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has also been a topic of interest among researchers. Green chemistry principles are being increasingly applied to minimize waste generation and reduce energy consumption during synthesis. For example, solvent-free reaction conditions and catalytic systems are being explored to make the synthesis process more sustainable.
In conclusion, 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2
898415-59-3 (6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) 関連製品
- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)
- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)
- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 319462-41-4(Axitinib Amide)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)



